4-Methyl-N-phenyl-2-piperidin-2-ylpyrimidine-5-carboxamide dihydrochloride
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Overview
Description
4-Methyl-N-phenyl-2-piperidin-2-ylpyrimidine-5-carboxamide dihydrochloride is a synthetic compound that belongs to the class of piperidine and pyrimidine derivatives. These compounds are known for their diverse pharmacological properties and are often explored for their potential therapeutic applications. The presence of both piperidine and pyrimidine rings in its structure suggests that it may exhibit a range of biological activities, making it a compound of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-phenyl-2-piperidin-2-ylpyrimidine-5-carboxamide dihydrochloride typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Piperidine Moiety: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyrimidine intermediate.
N-Phenyl Substitution: The phenyl group is introduced through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Methylation: The methyl group is introduced via alkylation, often using methyl iodide or a similar methylating agent.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenyl and piperidine moieties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles such as amines and alcohols.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-Methyl-N-phenyl-2-piperidin-2-ylpyrimidine-5-carboxamide dihydrochloride is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases due to its ability to interact with specific biological targets. Studies often focus on its anti-inflammatory, analgesic, or anticancer properties.
Industry
In the industrial sector, this compound could be used in the development of new pharmaceuticals or as an intermediate in the synthesis of other active pharmaceutical ingredients (APIs). Its stability and reactivity make it a valuable component in various chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-N-phenyl-2-piperidin-2-ylpyrimidine-5-carboxamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. For example, it might inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-N-phenyl-2-piperidin-2-ylpyrimidine-5-carboxamide: The non-dihydrochloride form of the compound.
N-Phenyl-2-piperidin-2-ylpyrimidine-5-carboxamide: Lacks the methyl group.
4-Methyl-2-piperidin-2-ylpyrimidine-5-carboxamide: Lacks the phenyl group.
Uniqueness
4-Methyl-N-phenyl-2-piperidin-2-ylpyrimidine-5-carboxamide dihydrochloride is unique due to the presence of both the piperidine and pyrimidine rings, along with the specific substitutions at the 4-methyl and N-phenyl positions. These structural features contribute to its distinct pharmacological profile and potential therapeutic applications.
Properties
IUPAC Name |
4-methyl-N-phenyl-2-piperidin-2-ylpyrimidine-5-carboxamide;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O.2ClH/c1-12-14(17(22)21-13-7-3-2-4-8-13)11-19-16(20-12)15-9-5-6-10-18-15;;/h2-4,7-8,11,15,18H,5-6,9-10H2,1H3,(H,21,22);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBHWIQVONEOEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)NC2=CC=CC=C2)C3CCCCN3.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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